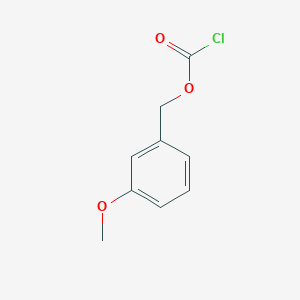

(3-Methoxyphenyl)methyl chloroformate

Vue d'ensemble

Description

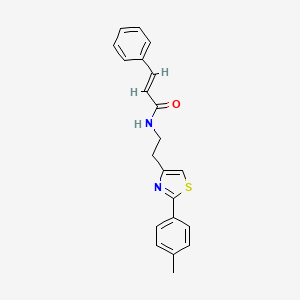

Synthesis Analysis

The synthesis of related compounds often involves the use of chloroformates and methoxyphenyl precursors. For example, the synthesis of a β-amyloid aggregation inhibitor involves a one-pot synthesis using a methoxyacetophenone derivative under Pummerer reaction conditions, followed by desulfurization and acylation steps . Similarly, the synthesis of a key intermediate of diltiazem involves a chiral oxazaborolidine-mediated Mukaiyama aldol reaction of p-anisaldehyde . These methods could potentially be adapted for the synthesis of (3-Methoxyphenyl)methyl chloroformate.

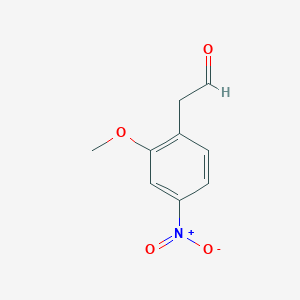

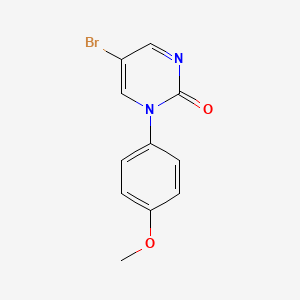

Molecular Structure Analysis

The molecular structure of compounds containing methoxyphenyl groups has been studied using X-ray diffraction techniques. For example, the crystal structure of a polychlorinated biphenyl derivative with a methoxy group was determined, providing information on the torsion angles and overall three-dimensional arrangement . Additionally, the structure of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones was investigated, revealing the solid-state structure and comparing it with the structure found from NMR studies in solution . These studies highlight the importance of molecular geometry and conformation in understanding the properties of such compounds.

Chemical Reactions Analysis

The reactivity of the methoxy carbonyl radical, which is structurally similar to the methoxy group in (3-Methoxyphenyl)methyl chloroformate, has been studied in the context of photolysis of methyl chloroformate . The study provides insights into the photolytic production and unimolecular dissociation channels of the methoxy carbonyl radical, which is relevant to combustion and atmospheric chemistry. This information can be useful in predicting the reactivity of (3-Methoxyphenyl)methyl chloroformate under similar conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (3-Methoxyphenyl)methyl chloroformate are not directly reported in the provided papers, the properties of structurally related compounds can offer some clues. For instance, the presence of a methoxy group can influence the polarity, solubility, and electronic properties of a molecule. The chloroformate group is known for its reactivity towards nucleophiles, which is a key consideration in the synthesis and handling of such compounds. The papers also discuss the synthesis of compounds with methoxyphenyl groups, which often require specific reaction conditions and purification techniques .

Applications De Recherche Scientifique

Kinetic Investigations

- Solvolysis Mechanisms : The solvolysis of various chloroformates, including 2-methoxyphenyl chloroformate, was examined in binary aqueous-organic mixtures. This study provided insights into the mechanisms of reaction, indicating a dominant bimolecular mechanism for 2-methoxyphenyl chloroformate, involving the formation of a tetrahedral intermediate (D’Souza et al., 2012).

Photolytic Studies

- Characterization of Photolytic Products : Research on methyl chloroformate photolysis at 193.3 nm has revealed insights into the formation of methoxy carbonyl radicals, important in combustion and atmospheric chemistry. This study helped refine the understanding of C-Cl bond fission channels in these reactions (Bell et al., 2007).

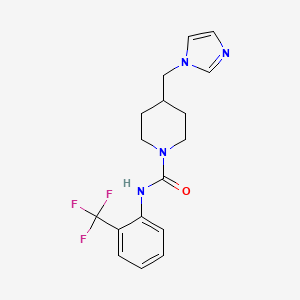

Chemical Synthesis

- Synthesis of Heterocyclic Compounds : A study focused on the synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, using N-(3-methoxyphenyl)-methyl dithiocarbamic acid. This research is significant in organic, pharmaceutical, and medicinal chemistry, highlighting the antibacterial activity of the synthesized compounds (Osarumwense, 2022).

Environmental and Material Sciences

Environmental Impact Assessments : The study of methyl chloroform (1,1,1,-trichloroethane) emissions provides insights into its declining atmospheric concentration and the impact on global hydroxyl radicals (OH) levels. Understanding these emissions is crucial for assessing air pollution and ozone depletion effects (Reimann et al., 2005).

Thin Film Formation for Solar Cells : Research on the solvent effects on the formation of polymeric photoactive layers, including the use of chloroform, has implications for the efficiency of polymeric solar cells. This research aids in optimizing the solubility and process parameters for improved solar cell performance (Yusli et al., 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of (3-Methoxyphenyl)methyl chloroformate is the hydroxyl groups present in organic compounds . It is commonly used as a protecting group in organic synthesis , particularly for the protection of 5′-hydroxy group in nucleosides during oligonucleotide synthesis .

Mode of Action

(3-Methoxyphenyl)methyl chloroformate interacts with its targets by reacting with the hydroxyl groups to form a protective layer . This protective layer prevents unwanted side reactions, especially when more than one functional group is present . The compound’s mode of action is crucial in organic synthesis, where it helps to suppress unwanted side reactions and maintain the integrity of the desired structure .

Biochemical Pathways

The compound plays a significant role in the biochemical pathway of organic synthesis. It is involved in the process of protecting groups in organic synthesis, which is a critical step in the synthesis of complex organic molecules . The compound’s action affects the pathway by preventing unwanted side reactions and ensuring the successful completion of the synthesis .

Pharmacokinetics

It is known that the compound is a liquid at room temperature and has a molecular weight of 20062 . It is also known to be reactive, with its reactivity influenced by the alkyl substituent .

Result of Action

The result of the action of (3-Methoxyphenyl)methyl chloroformate is the successful protection of the hydroxyl groups in organic compounds . This protection allows for the successful synthesis of complex organic molecules without unwanted side reactions . After the synthesis, the protecting group can be removed in dilute aqueous acid solution by an SN1 type of substitution .

Action Environment

The action of (3-Methoxyphenyl)methyl chloroformate is influenced by environmental factors such as temperature and the presence of other reactive groups . The compound is stable under normal conditions but can react with other compounds under specific conditions . It is also important to note that the compound is considered hazardous, with safety precautions necessary when handling and storing the compound .

Propriétés

IUPAC Name |

(3-methoxyphenyl)methyl carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-8-4-2-3-7(5-8)6-13-9(10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLMHWUBPMDABT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxyphenyl)methyl chloroformate | |

CAS RN |

81228-89-9 | |

| Record name | (3-methoxyphenyl)methyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3003596.png)

![N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3003597.png)

![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-2-carboxamide](/img/structure/B3003601.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B3003611.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B3003612.png)